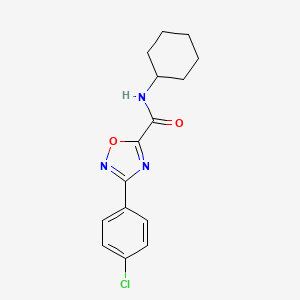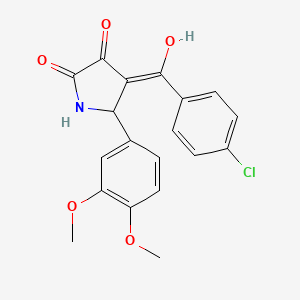![molecular formula C16H31NO2 B5376286 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol)](/img/structure/B5376286.png)
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol), also known as DMDOIP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of amyloid-beta plaques in the brain. It has also been shown to increase the yield of crops and improve their resistance to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) is its potential as a multifunctional compound with applications in various fields. However, its synthesis method is complex and involves the use of toxic reagents, which can limit its use in some lab experiments.
Orientations Futures
There are several future directions for research on 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol), including:
1. Further studies on its mechanism of action and potential use as a therapeutic agent for cancer and Alzheimer's disease.
2. Development of more efficient and environmentally friendly synthesis methods for 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol).
3. Studies on the potential use of 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) in the synthesis of MOFs with specific properties.
4. Investigation of the potential use of 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) as a plant growth regulator for a wider range of crops.
Conclusion:
In conclusion, 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method is complex, but it has shown promising results in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) can be synthesized through a multistep process involving the reaction of 3,7-dimethyl-2,6-octadienal with isopropylamine and formaldehyde. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol).
Applications De Recherche Scientifique
1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta plaques in the brain.
In material science, 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of applications, including gas storage and separation, catalysis, and drug delivery.
In agriculture, 1,1'-[(3,7-dimethyl-2,6-octadien-1-yl)imino]di(2-propanol) has shown potential as a plant growth regulator, as it has been shown to increase the yield of crops such as wheat and rice.
Propriétés
IUPAC Name |
1-[[(2E)-3,7-dimethylocta-2,6-dienyl]-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-13(2)7-6-8-14(3)9-10-17(11-15(4)18)12-16(5)19/h7,9,15-16,18-19H,6,8,10-12H2,1-5H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZINQFSDGIYIW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC=C(C)CCC=C(C)C)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C/C=C(\C)/CCC=C(C)C)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine](/img/structure/B5376203.png)

![7-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5376208.png)

![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5376232.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5376238.png)

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5376254.png)
![7-(1,3-benzodioxol-5-yl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5376258.png)

![2-methoxy-N-methyl-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5376270.png)
![4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5376296.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(5-propylisoxazol-3-yl)carbonyl]piperidine](/img/structure/B5376307.png)